Ethyl perfluoro-9-methyl-8-oxadecanoate
Overview
Description
Ethyl perfluoro-9-methyl-8-oxadecanoate is a chemical compound with the molecular formula C12H5F19O3 and a molecular weight of 558.14 . It is used in various scientific research and industrial applications.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H5F19O3 . Detailed structural analysis would require more specific information or advanced analytical techniques .Scientific Research Applications
Chemical Synthesis and Transformations
- Ethyl perfluoro-9-methyl-8-oxadecanoate and related compounds have been studied for their interesting chemical transformations. For example, electrochemical fluorination of certain esters can yield compounds like perfluoro(8-methoxy-9-ethyl-7-oxabicyclo[4.3.0]nonane) (Abe et al., 1980). These chemical reactions often result in the formation of unique cyclic ethers or other complex structures, demonstrating the reactivity and versatility of these compounds in synthetic chemistry.
Surface Activity Studies
- Perfluorinated compounds, such as this compound, have been investigated for their surface activities. Studies like the one conducted by Han et al. (2009) explore the surface tension properties of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants, indicating potential applications in areas like coatings and material sciences (Han et al., 2009).
Environmental Impact Studies
- The presence and impact of perfluorochemicals, including compounds related to this compound, in the environment have been a subject of research. Studies like that of Nguyen et al. (2011) investigate the occurrence of these chemicals in urban watersheds, providing insights into their environmental distribution and potential sources of pollution (Nguyen et al., 2011).
Gas Separation and Membrane Science
- Perfluorinated compounds have been explored for their potential in gas separation technologies. Research like that conducted by Belov et al. (2018) on poly(2-trifluoromethyl-2-pentafluoroethyl-1,3-perfluorodioxole) indicates the high gas permeability and potential application of such materials in membrane gas separations (Belov et al., 2018).
Extraction of Environmental Pollutants
- Innovative applications in environmental science, such as the extraction of trace pollutants from water, have been explored using perfluorinated compounds. Zhang et al. (2010) demonstrate the use of chitosan-coated octadecyl-functionalized magnetite nanoparticles for the extraction of perfluorinated compounds from environmental water samples, highlighting the role of such compounds in environmental monitoring and remediation (Zhang et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F19O3/c1-2-33-3(32)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)12(30,31)34-9(23,10(24,25)26)11(27,28)29/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSQGOCADLNWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F19O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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